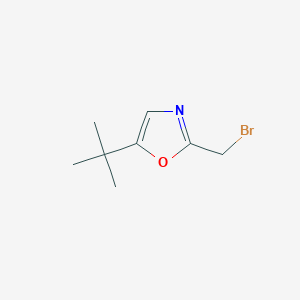
3,4-dichlorothiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichlorothiophene-2-sulfonamide is a chemical compound with the CAS Number: 883001-29-4 . It has a molecular weight of 232.11 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C4H3Cl2NO2S2/c5-2-1-10-4 (3 (2)6)11 (7,8)9/h1H, (H2,7,8,9) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 232.11 .Wirkmechanismus
Safety and Hazards
The safety information for 3,4-dichlorothiophene-2-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for 3,4-dichlorothiophene-2-sulfonamide are not mentioned in the available resources, research into thiophene-based sulfonamides continues. For instance, they have been studied for their potential as anticancer drugs . This study has the potential to lead to the discovery of new bioactive compounds for use in cancer treatment, including metallic and non-metallic derivatives of 2,5-Dichlorothiophene-3-sulfonamide .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dichlorothiophene-2-sulfonamide involves the reaction of 3,4-dichlorothiophene with sulfamic acid in the presence of a dehydrating agent.", "Starting Materials": [ "3,4-dichlorothiophene", "sulfamic acid", "dehydrating agent (e.g. phosphorus pentoxide)" ], "Reaction": [ "Mix 3,4-dichlorothiophene and sulfamic acid in a suitable solvent (e.g. acetic acid).", "Add a dehydrating agent (e.g. phosphorus pentoxide) to the mixture.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with a suitable solvent (e.g. water) to remove any impurities.", "Dry the solid under vacuum to obtain 3,4-dichlorothiophene-2-sulfonamide." ] } | |
CAS-Nummer |
883001-29-4 |
Molekularformel |
C4H3Cl2NO2S2 |
Molekulargewicht |
232.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



